molecular formula C11H9BO3 B13173999 (2-Formylnaphthalen-1-yl)boronicacid

(2-Formylnaphthalen-1-yl)boronicacid

Cat. No.: B13173999
M. Wt: 200.00 g/mol
InChI Key: SWFSVDQSQGSFGY-UHFFFAOYSA-N
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Description

(2-Formylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. (2-Formylnaphthalen-1-yl)boronic acid is particularly notable for its role in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (2-Formylnaphthalen-1-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another method involves the Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates .

Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are derived from boric acid through dehydration with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .

Chemical Reactions Analysis

Types of Reactions: (2-Formylnaphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Formylnaphthalen-1-yl)boronic acid in the Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid
  • Phenylboronic Acid

Comparison: (2-Formylnaphthalen-1-yl)boronic acid is unique due to its naphthalene ring structure, which provides distinct electronic properties compared to phenylboronic acids. This structural difference can influence its reactivity and the types of products formed in reactions .

Properties

Molecular Formula

C11H9BO3

Molecular Weight

200.00 g/mol

IUPAC Name

(2-formylnaphthalen-1-yl)boronic acid

InChI

InChI=1S/C11H9BO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7,14-15H

InChI Key

SWFSVDQSQGSFGY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)C=O)(O)O

Origin of Product

United States

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